molecular formula C21H19FN2O3 B364412 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide CAS No. 403709-76-2

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

Cat. No.: B364412
CAS No.: 403709-76-2
M. Wt: 366.4g/mol
InChI Key: XKBSOVRCRYUOIV-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 4-fluorophenyl group through electrophilic aromatic substitution. The morpholin-4-yl phenyl group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide linkage under mild conditions to avoid degradation of the sensitive furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and the fluorophenyl group contribute to its binding affinity, while the morpholin-4-yl phenyl group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-(4-morpholinyl)-1,2-benzenediamine: Shares the morpholin-4-yl and fluorophenyl groups but differs in the core structure.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorophenyl group but has a different heterocyclic core.

    (2,4-Di-morpholin-4-yl-phenyl)-methyl-di-morpholin-4-yl-phosphonium, iodide: Features multiple morpholin-4-yl groups but lacks the furan ring.

Uniqueness

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is unique due to its combination of a furan ring, a fluorophenyl group, and a morpholin-4-yl phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

403709-76-2

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19FN2O3/c22-16-3-1-15(2-4-16)19-9-10-20(27-19)21(25)23-17-5-7-18(8-6-17)24-11-13-26-14-12-24/h1-10H,11-14H2,(H,23,25)

InChI Key

XKBSOVRCRYUOIV-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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